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Compound of Interest

Compound Name:
Methyl 2-hydroxy-3-

phenylpropanoate

Cat. No.: B079360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data

interpretation for the molecular formula C₁₀H₁₂O₃. It is designed to assist researchers,

scientists, and drug development professionals in identifying and characterizing isomers of this

formula through a detailed analysis of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Introduction to the Structural Isomers of C10H12O3
The molecular formula C₁₀H₁₂O₃ corresponds to a degree of unsaturation of 5, suggesting the

presence of a benzene ring (degree of 4) and an additional double bond or a ring. This leads to

a multitude of possible isomers. This guide will focus on a few representative examples to

illustrate the principles of spectroscopic data interpretation. These include:

Propylparaben: An ester of p-hydroxybenzoic acid, commonly used as a preservative.

4-Propoxybenzoic acid: An isomer of propylparaben where the propyl group is attached to

the phenolic oxygen.

Methyl 3-(4-hydroxyphenyl)propionate: A derivative of a naturally occurring phenolic

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b079360?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl p-methoxybenzoate (Ethyl anisate): An ester of anisic acid.

Methyl p-ethoxybenzoate: An isomeric ester to ethyl anisate.

The structural elucidation of these compounds relies on the careful analysis and integration of

data from various spectroscopic techniques.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for selected isomers of C₁₀H₁₂O₃.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)

Compound
δ 10.0-7.0
(Aromatic)

δ 5.0-3.0 (O-
CHx)

δ 3.0-2.0
(CHx)

δ 2.0-0.5
(Aliphatic)

Other

Propylparabe

n[1][2][3]

7.91 (d, 2H),

6.86 (d, 2H)
4.27 (t, 2H) -

1.74 (sext,

2H), 1.02 (t,

3H)

~9.7 (s, 1H, -

OH)

4-

Propoxybenz

oic acid[4][5]

7.99 (d, 2H),

6.91 (d, 2H)
3.98 (t, 2H) -

1.80 (sext,

2H), 1.03 (t,

3H)

~12.5 (br s,

1H, -COOH)

Methyl 3-(4-

hydroxyphen

yl)propionate[

6]

7.05 (d, 2H),

6.76 (d, 2H)
3.66 (s, 3H)

2.85 (t, 2H),

2.59 (t, 2H)
-

~8.89 (s, 1H,

-OH)[7]

Ethyl p-

methoxybenz

oate[8][9]

7.98 (d, 2H),

6.89 (d, 2H)

4.33 (q, 2H),

3.84 (s, 3H)
- 1.37 (t, 3H) -

Methyl p-

ethoxybenzo

ate[8][10]

7.97 (d, 2H),

6.88 (d, 2H)

4.09 (q, 2H),

3.86 (s, 3H)
- 1.43 (t, 3H) -

d: doublet, t: triplet, q: quartet, sext: sextet, s: singlet, br s: broad singlet
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Compoun
d

C=O
Aromatic
C-O

Aromatic
C-H

Aromatic
C-C

O-CHx CHx

Propylpara

ben
167.1 160.1

131.8,

115.1
122.3 66.4 22.1, 10.5

4-

Propoxybe

nzoic

acid[11]

172.5 163.2
131.8,

114.2
123.5 69.8 22.4, 10.4

Methyl 3-

(4-

hydroxyph

enyl)propio

nate[6]

174.1 154.2
129.5,

115.3
132.6 51.6 35.8, 30.0

Ethyl p-

methoxybe

nzoate

166.4 163.3
131.5,

113.6
122.7 60.6, 55.4 14.3

Methyl p-

ethoxybenz

oate[10]

166.8 162.9
131.5,

113.9
123.1 63.6, 51.8 14.7

Table 3: Key IR Spectroscopic Data (Wavenumbers in
cm⁻¹)
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Compoun
d

O-H
Stretch

C-H
Stretch
(sp²)

C-H
Stretch
(sp³)

C=O
Stretch

C=C
Stretch
(Aromatic
)

C-O
Stretch

Propylpara

ben

3350

(broad)
3030 2965, 2875 1685 1608, 1512 1280, 1170

4-

Propoxybe

nzoic

acid[12]

3300-2500

(very

broad)

3070 2968, 2878 1680 1605, 1515 1255, 1175

Methyl 3-

(4-

hydroxyph

enyl)propio

nate[6]

3420

(broad)
3020 2955, 2870 1735 1610, 1515 1250, 1170

Ethyl p-

methoxybe

nzoate

- 3010 2980, 2940 1715 1608, 1512 1255, 1168

Methyl p-

ethoxybenz

oate

- 3015 2985, 2945 1718 1607, 1511 1257, 1170

Table 4: Mass Spectrometry Data (m/z values of key
fragments)
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Compound
Molecular Ion
(M⁺)

Key Fragment
1

Key Fragment
2

Key Fragment
3

Propylparaben 180 138 121 93

4-

Propoxybenzoic

acid[11]

180 138 121 93

Methyl 3-(4-

hydroxyphenyl)pr

opionate

180 107 77 -

Ethyl p-

methoxybenzoat

e[8]

180 151 135 107

Methyl p-

ethoxybenzoate[

8][10]

180 165 121 93

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (0 ppm).

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a 5 mm NMR tube to remove any particulate matter.
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Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR:

A standard one-pulse sequence is used.

Typical spectral width: 0-15 ppm.

Number of scans: 16-64, depending on sample concentration.

¹³C NMR:

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the

spectrum and provide information about the number of attached protons.

Typical spectral width: 0-220 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to

form a paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolution: A small amount of the sample is dissolved in a suitable volatile solvent (e.g.,

methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

Dilution: The initial solution is further diluted to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

Mass Spectrometer: A variety of mass spectrometers can be used, such as those with

Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

EI-MS:

The sample is introduced into the ion source where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The

molecular ion peak (M⁺) gives the molecular weight of the compound, and the fragmentation

pattern provides structural information.

Visualization of Data Interpretation Workflow
The logical flow from raw spectroscopic data to the final structural elucidation can be

visualized.
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Spectroscopic data interpretation workflow.

This workflow illustrates how data from NMR, IR, and MS are individually analyzed and then

integrated to determine the degree of unsaturation and identify key structural fragments. These

pieces of information are then assembled to propose and ultimately verify the final chemical

structure.

Conclusion
The successful interpretation of spectroscopic data for C₁₀H₁₂O₃ isomers requires a systematic

and integrated approach. By carefully analyzing the information provided by ¹H NMR, ¹³C NMR,

IR spectroscopy, and mass spectrometry, and by following standardized experimental

protocols, researchers can confidently elucidate the structures of these and other organic

molecules. This guide serves as a foundational resource for professionals in the fields of

chemistry and drug development, enabling more efficient and accurate molecular

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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